4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Scientific Research Applications
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to see further advances and discoveries in the future .
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of various inhibitors
Biochemical Pathways
Similar compounds have been used in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists . These suggest that the compound might be involved in the regulation of peptide-based signaling pathways and chemokine receptor signaling.
Result of Action
Based on the known uses of similar compounds, it can be inferred that the compound may have potential inhibitory effects on certain enzymes or receptors .
Biochemical Analysis
Biochemical Properties
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it has been observed to interact with enzymes such as acetylcholinesterase and monoamine oxidase, leading to the modulation of neurotransmitter levels in the brain. These interactions are primarily mediated through the binding of the compound to the active sites of the enzymes, resulting in either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. Additionally, it can impact the expression of genes involved in cell survival, differentiation, and apoptosis. These effects are mediated through the compound’s interaction with specific receptors and signaling molecules on the cell surface .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Similarly, it can activate or inhibit other enzymes and receptors, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its sustained impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. For instance, it may inhibit the activity of enzymes involved in glucose metabolism, leading to altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and chromatin structure .
Preparation Methods
The synthesis of 4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
4-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
4-(2-Methoxyethyl)piperidine hydrochloride: Another related compound with slight variations in its chemical structure and reactivity.
Properties
IUPAC Name |
4-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXCUSCUKUNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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